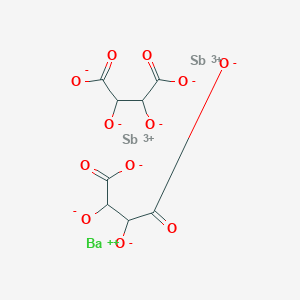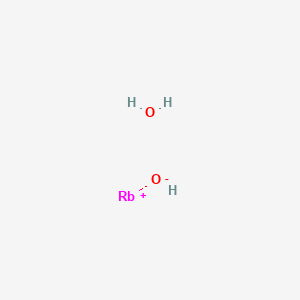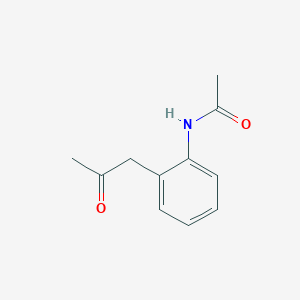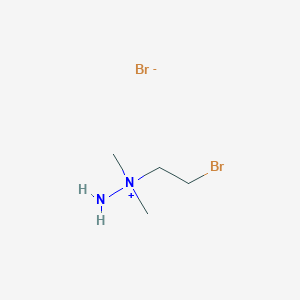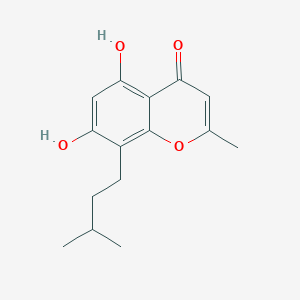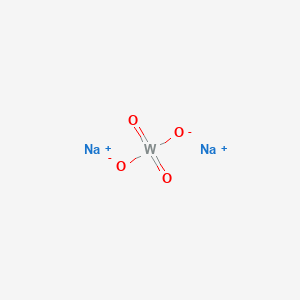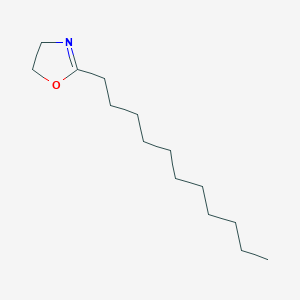
2-Undecyl-2-oxazoline
概述
描述
2-Undecyl-2-oxazoline (UOx) is a synthetic compound that belongs to the family of oxazolines. It is widely used in scientific research due to its unique properties. UOx has a long alkyl chain, which makes it hydrophobic, and an oxazoline ring, which makes it hydrophilic. This combination of properties makes it an excellent surfactant and stabilizer for emulsions.
作用机制
The mechanism of action of 2-Undecyl-2-oxazoline is not well understood. It is believed that the long alkyl chain of 2-Undecyl-2-oxazoline interacts with the hydrophobic regions of molecules, while the oxazoline ring interacts with the hydrophilic regions. This interaction results in the stabilization of emulsions and the dispersion of nanoparticles.
生化和生理效应
2-Undecyl-2-oxazoline has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has low cytotoxicity. It has also been shown to be biocompatible and can be used for drug delivery.
实验室实验的优点和局限性
The main advantage of using 2-Undecyl-2-oxazoline in lab experiments is its ability to stabilize emulsions and disperse nanoparticles. This makes it an excellent tool for studying the properties of nanoparticles and for drug delivery. However, 2-Undecyl-2-oxazoline has some limitations. Its synthesis is relatively complex, and the yield is not very high. In addition, 2-Undecyl-2-oxazoline is not very soluble in water, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research. One direction is the synthesis of 2-Undecyl-2-oxazoline derivatives with improved properties, such as increased solubility in water. Another direction is the use of 2-Undecyl-2-oxazoline as a template for the synthesis of more complex nanoparticles. Finally, 2-Undecyl-2-oxazoline could be used as a coating for surfaces to improve their stability and biocompatibility.
Conclusion:
In conclusion, 2-Undecyl-2-oxazoline is a synthetic compound that has a wide range of scientific research applications. It is an excellent surfactant and stabilizer for emulsions, and it can be used to disperse nanoparticles and as a coating for surfaces. Its mechanism of action is not well understood, but it has been shown to be non-toxic and biocompatible. Although it has some limitations, there are several future directions for the use of 2-Undecyl-2-oxazoline in scientific research.
科学研究应用
2-Undecyl-2-oxazoline has a wide range of scientific research applications. It is widely used as a surfactant and stabilizer for emulsions. It is also used as a dispersant for nanoparticles and as a coating for surfaces. In addition, 2-Undecyl-2-oxazoline has been used as a template for the synthesis of metal nanoparticles.
属性
CAS 编号 |
10431-84-2 |
|---|---|
产品名称 |
2-Undecyl-2-oxazoline |
分子式 |
C14H27NO |
分子量 |
225.37 g/mol |
IUPAC 名称 |
2-undecyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C14H27NO/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h2-13H2,1H3 |
InChI 键 |
OCSXKMIYKAIBCF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCC1=NCCO1 |
规范 SMILES |
CCCCCCCCCCCC1=NCCO1 |
其他 CAS 编号 |
10431-84-2 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

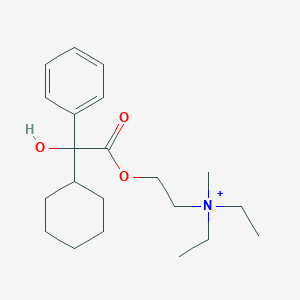

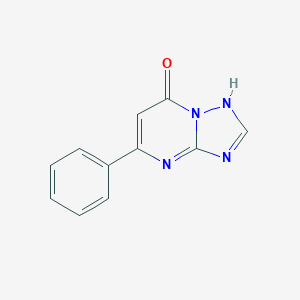
![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)
